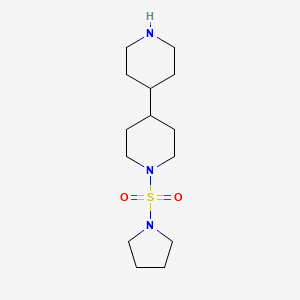

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is a compound that appears to be related to a class of chemicals that are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and their activities suggest that it may have similar properties and uses in the field of drug discovery.

Synthesis Analysis

The synthesis of related compounds, such as 3-(pyrrolidin-1-yl)piperidine, has been reported to be a complex process when using traditional methods. However, a novel method has been proposed that simplifies the synthesis by using exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . This suggests that the synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine could potentially be optimized by exploring similar catalytic hydrogenation techniques.

Molecular Structure Analysis

While the exact molecular structure of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is not provided, the structure and conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied. This compound exhibits a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The conformational analysis was performed using semi-empirical quantum mechanical AM1 calculations, which showed good agreement with the X-ray structure, except for a rotation around a specific bond . This indicates that similar computational methods could be applied to analyze the molecular structure of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. However, the synthesis of related compounds involves the introduction of diversity at certain positions of the core structure to enhance in vitro potency and decrease undesirable activities, such as hERG activity . This suggests that 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine could also undergo chemical modifications to improve its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine are not directly discussed in the provided papers. However, the related compound with a solvated crystal structure provides insights into potential intermolecular interactions, such as hydrogen bonding, which could influence the solubility and stability of the compound . These properties are crucial for the development of a drug candidate and would need to be thoroughly investigated for 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine.

Wissenschaftliche Forschungsanwendungen

Versatility in Drug Discovery

The compound "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" belongs to a class of chemicals with significant potential in drug discovery, particularly due to the presence of the pyrrolidine ring. This five-membered nitrogen heterocycle is widely utilized in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold offers several advantages, such as efficient exploration of the pharmacophore space due to sp^3-hybridization, contribution to the molecule's stereochemistry, and increased three-dimensional coverage through the non-planarity of the ring. These features facilitate the design of bioactive molecules with target selectivity. The review by Li Petri et al. (2021) emphasizes the importance of the pyrrolidine ring in the synthesis of novel compounds with varied biological profiles, highlighting the role of stereogenicity and the spatial orientation of substituents in determining the biological activity of drug candidates (Li Petri et al., 2021).

Structural Diversity in Metal Complexes

The structural diversity derived from compounds related to "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" is significant in the development of metal complexes. Horikoshi and Mochida (2006) discuss the preparation and structures of metal complexes with sulfur-bridged bis-pyridine ligands, showcasing the potential for creating macrocycles, zigzags, helices, and repeated rhomboids. The twisted structure and axial chirality of these ligands enable structural diversity and guest inclusion properties, underlining the versatility of such compounds in coordination chemistry (Horikoshi & Mochida, 2006).

Synthetic Approaches in Medicinal Chemistry

Synthetic methodologies for constructing spiropiperidines, a related structural motif, have been extensively explored due to their potential in drug discovery. Griggs, Tape, and Clarke (2018) highlight the methods used for the synthesis of spiropiperidines over the last decade, categorizing them based on the synthetic strategy employed. This review underscores the importance of spiropiperidines in medicinal chemistry and the need for innovative synthetic approaches to develop novel compounds with enhanced biological activities (Griggs, Tape, & Clarke, 2018).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been associated with a variety of biological activities and clinical applications .

Result of Action

Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity .

Action Environment

It’s worth noting that the design of new pyrrolidine compounds with different biological profiles can be guided by the best approach in medicinal chemistry .

Eigenschaften

IUPAC Name |

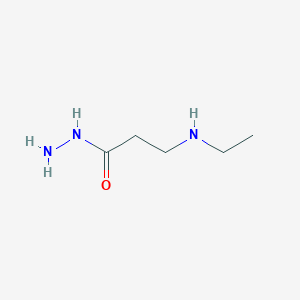

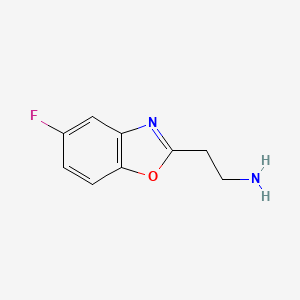

4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2S/c18-20(19,16-9-1-2-10-16)17-11-5-14(6-12-17)13-3-7-15-8-4-13/h13-15H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMDGDQORQOLMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649259 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine | |

CAS RN |

1000958-63-3 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)